2-(1-Carboxyethoxy)butanedioic acid
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Overview
Description
2-(1-Carboxyethoxy)butanedioic acid is a dicarboxylic acid derivative. Dicarboxylic acids are organic compounds that contain two carboxyl functional groups (-COOH). These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(1-Carboxyethoxy)butanedioic acid can involve several synthetic routes. One common method is the hydrolysis of nitriles, where an organic halogen compound is converted into a carboxylic acid by replacing the halogen with a carboxyl group . Another method involves the carboxylation of organometallic intermediates .
Industrial Production Methods
Industrial production of carboxylic acids, including this compound, often involves the catalytic hydrogenation of maleic anhydride . This process is efficient and can produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-Carboxyethoxy)butanedioic acid undergoes various chemical reactions, including:
Oxidation: Carboxylic acids can be formed from the oxidation of primary alcohols.
Reduction: Reduction of carboxylic acids can lead to the formation of primary alcohols.
Common Reagents and Conditions
Oxidizing Agents: Acidified potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Esters: Formed through esterification reactions.
Alcohols: Produced via reduction reactions.
Acyl Chlorides: Formed by reacting carboxylic acids with thionyl chloride.
Scientific Research Applications
2-(1-Carboxyethoxy)butanedioic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing various organic compounds.
Biology: Studied for its role in metabolic pathways and its potential as a bio-based product.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of biodegradable plastics and solvents.
Mechanism of Action
The mechanism of action of 2-(1-Carboxyethoxy)butanedioic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the growth of certain fungi by affecting their metabolic pathways . The compound’s carboxyl groups play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-(1-Carboxyethoxy)butanedioic acid can be compared with other dicarboxylic acids such as:
Succinic Acid:
Glutaric Acid: Another dicarboxylic acid with a longer carbon chain, used in the production of polymers.
Adipic Acid: Commonly used in the production of nylon and other synthetic fibers.
These compounds share similar functional groups but differ in their carbon chain length and specific applications.
Properties
CAS No. |
62796-52-5 |
---|---|
Molecular Formula |
C7H10O7 |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
2-(1-carboxyethoxy)butanedioic acid |
InChI |
InChI=1S/C7H10O7/c1-3(6(10)11)14-4(7(12)13)2-5(8)9/h3-4H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13) |
InChI Key |
TXHBMRGJYSZIFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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